(Rac)-Spirotetramat-enol

Catalog No.
S836766
CAS No.
203312-38-3
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Spirotetramat-enol

CAS Number

203312-38-3

Product Name

(Rac)-Spirotetramat-enol

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

IDJJHEIUIYGFDX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O

The exact mass of the compound Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of enol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

(Rac)-Spirotetramat-enol (CAS 203312-38-3) is the primary, biologically active metabolite of the tetramic acid pro-insecticide spirotetramat [1]. In agricultural and environmental testing, it serves as a mandatory analytical reference standard because global regulatory frameworks (such as FAO/JMPR and EPA) define maximum residue limits (MRLs) based on the presence of this specific enol metabolite [2]. Furthermore, because the parent spirotetramat requires in planta or in vivo hydrolysis to become active, the enol form is the essential compound for in vitro target engagement assays, specifically for evaluating acetyl-CoA carboxylase (ACCase) inhibition and lipid biosynthesis disruption [3].

Substituting the parent spirotetramat for spirotetramat-enol in laboratory workflows fundamentally compromises both analytical compliance and in vitro assay validity. In residue enforcement, utilizing only the parent compound fails to meet regulatory requirements, as animal-derived commodities (such as milk and eggs) mandate quantification of the enol exclusively, while plant matrices require the sum of both the parent and the enol [1]. In biochemical screening, the parent spirotetramat is a pro-insecticide lacking direct inhibitory action on ACCase; thus, utilizing the parent instead of the enol in cell-free or target-level assays yields false-negative results regarding lipid biosynthesis inhibition [2].

Mandatory Inclusion for MRL Compliance in Livestock and Plant Matrices

According to FAO/JMPR and EPA enforcement methods (e.g., Method 00969), the residue definition for compliance in animal commodities (meat, milk, eggs) is exclusively spirotetramat-enol, not the parent compound[1]. In plant matrices, compliance requires quantifying the sum of spirotetramat and spirotetramat-enol. Analytical recoveries using LC-MS/MS methods demonstrate that the enol can be accurately quantified with a Limit of Quantitation (LOQ) of 0.01 mg/kg, ensuring compliance with global dietary intake assessments [2].

Evidence DimensionRegulatory Residue Definition Target
Target Compound DataSpirotetramat-enol (Mandatory target for animal matrices; required for plant sum)
Comparator Or BaselineSpirotetramat parent (Insufficient alone; not the target for animal matrices)
Quantified Difference100% reliance on enol for animal MRLs vs. 0% reliance on parent.
ConditionsEPA/JMPR enforcement methods (LC-MS/MS) for agricultural commodities.

Procurement of the highly pure enol standard is a strict regulatory prerequisite for environmental and food safety laboratories conducting legally binding residue testing.

Direct Inhibition of Acetyl-CoA Carboxylase (ACCase)

Spirotetramat is a pro-insecticide that must undergo cleavage of its ethyl carbonate group to form spirotetramat-enol [1]. In vitro assays evaluating acetyl-CoA carboxylase (ACCase) activity demonstrate that spirotetramat-enol directly inhibits the enzyme, arresting lipid biosynthesis and causing developmental arrest in target organisms. The parent spirotetramat exhibits negligible direct ACCase inhibition in cell-free systems, making the enol the only viable choice for mechanistic target-binding studies [1].

Evidence DimensionIn Vitro ACCase Target Binding
Target Compound DataSpirotetramat-enol (Active direct inhibitor)
Comparator Or BaselineSpirotetramat parent (Inactive pro-insecticide in vitro)
Quantified DifferenceComplete transition from inactive precursor to active inhibitor upon hydrolysis.
ConditionsCell-free target engagement assays and in vitro ACCase models.

Researchers conducting high-throughput screening or mechanistic biochemical assays must procure the enol form to avoid false negatives caused by the parent compound's lack of in vitro activity.

Primary Persistent Marker in Soil and Water Degradation

In environmental fate studies, the parent spirotetramat degrades rapidly (with a DT50 of approximately 1.5 days in dark controls) into spirotetramat-enol [1]. The enol metabolite is significantly more stable and represents the primary transformation product, accounting for up to 15-57% of the total residue in bare soil plots [1]. Consequently, the enol serves as the primary persistent marker for tracking the environmental lifecycle and potential leaching of tetramic acid insecticides.

Evidence DimensionEnvironmental Half-Life and Residue Accumulation
Target Compound DataSpirotetramat-enol (Primary persistent degradation product, up to 57% of total residue)
Comparator Or BaselineSpirotetramat parent (Rapidly degrades, DT50 ~ 1.5 days)
Quantified DifferenceEnol exhibits vastly superior environmental stability compared to the transient parent molecule.
ConditionsSoil degradation and dark control environmental fate studies.

Environmental testing facilities must source the enol standard to accurately model soil persistence, groundwater contamination, and long-term ecological impact.

Food Safety and Agricultural Residue Testing

Due to its designation as the sole compliance marker for animal commodities and a mandatory component for plant MRLs, spirotetramat-enol is essential for LC-MS/MS-based pesticide residue screening in food safety laboratories [1].

Biochemical Screening and ACCase Inhibitor Development

As the directly active moiety, the enol is the required compound for in vitro enzymatic assays evaluating new acetyl-CoA carboxylase inhibitors, providing a reliable positive control for lipid biosynthesis disruption [2].

Environmental Fate and Water Quality Monitoring

Given the rapid degradation of the parent compound, environmental monitoring programs must utilize the enol standard to accurately track agricultural runoff, soil persistence, and groundwater contamination profiles [3].

Hapten Design and Immunoassay Development

Spirotetramat-enol serves as the foundational starting material for synthesizing functionalized haptens, which are necessary for generating high-affinity antibodies and developing rapid enzyme-linked immunosorbent assays (ELISAs) for agricultural monitoring[4].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

301.16779360 Da

Monoisotopic Mass

301.16779360 Da

Heavy Atom Count

22

UNII

R36PCD908V

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

203312-38-3

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-16-2023

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